



Technical Support Center: (R)-BAY1238097 Clinical Trials

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Compound of Interest		
Compound Name:	(R)-BAY1238097	
Cat. No.:	B10800627	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in clinical trials of **(R)-BAY1238097**, a bromodomain and extraterminal (BET) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is (R)-BAY1238097 and what is its mechanism of action?

A1: **(R)-BAY1238097** is an orally administered inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression.[1][2] By binding to the bromodomains of BET proteins, **(R)-BAY1238097** prevents their interaction with histones, which disrupts chromatin remodeling and inhibits the transcription of key oncogenes, such as MYC.[1][3] This ultimately leads to the suppression of tumor cell growth.[1] Preclinical studies have shown its anti-proliferative activity in various lymphoma cell lines and anti-tumor efficacy in in vivo models of diffuse large B cell lymphoma.[4]

Q2: What were the dose-limiting toxicities (DLTs) observed for **(R)-BAY1238097** in clinical trials?

A2: In the first-in-human phase I study, dose-limiting toxicities were observed at the 80 mg/week dose level.[5] The DLTs reported in the two patients receiving this dose were Grade 3



vomiting, Grade 3 headache, and Grade 2/3 back pain.[5] Due to the occurrence of these DLTs at a dose below the targeted drug exposure, the study was terminated prematurely.[5]

Q3: What were the most common adverse events associated with (R)-BAY1238097 treatment?

A3: The most frequently reported adverse events across all dose levels in the phase I trial were nausea, vomiting, headache, back pain, and fatigue.[5] It is noteworthy that toxicities like thrombocytopenia are common among BET inhibitors as a class.[6][7]

Q4: Was a maximum tolerated dose (MTD) or recommended phase II dose (RP2D) determined for **(R)-BAY1238097**?

A4: A maximum tolerated dose (MTD) or recommended phase II dose (RP2D) was not established for **(R)-BAY1238097**. The clinical trial was terminated early due to the unacceptable toxicity profile before these doses could be determined.[5]

Troubleshooting Guide for Unexpected Toxicities in Preclinical Models

While the clinical trial for **(R)-BAY1238097** was halted, research with BET inhibitors continues. Should you encounter unexpected toxicities in your preclinical experiments with similar compounds, consider the following:

- Review Dosing and Schedule: The observed toxicities with (R)-BAY1238097 were dosedependent. Re-evaluate your dosing regimen and consider dose-fractionation or alternative schedules.
- Assess Off-Target Effects: While BET inhibitors are designed to be specific, off-target effects can occur. Consider performing broader profiling to identify unintended molecular interactions.
- Evaluate Animal Model Health Status: Underlying health issues in animal models can exacerbate drug toxicities. Ensure your models are healthy and free from infections or other comorbidities.
- Consider Formulation and Vehicle Effects: The vehicle used to dissolve and administer the compound can have its own toxicities. Run vehicle-only controls to rule out this possibility.



Data Presentation

Table 1: Dose-Limiting Toxicities of (R)-BAY1238097 in the Phase I Clinical Trial[5]

Dose Level (Twice Weekly)	Number of Patients	Dose-Limiting Toxicities (DLTs) Observed
10 mg/week	3	None
40 mg/week	3	None
80 mg/week	2	Grade 3 Vomiting, Grade 3 Headache, Grade 2/3 Back Pain

Experimental Protocols

Phase I Clinical Trial Methodology for (R)-BAY1238097[5]

- Study Design: This was a first-in-human, open-label, non-randomized, multicenter, phase I study with an adaptive dose-escalation design.
- Patient Population: The study enrolled eight patients with cytologically or histologically confirmed advanced refractory malignancies.
- Dosing Regimen: (R)-BAY1238097 was administered orally twice weekly in 21-day cycles.
 The starting dose was 10 mg/week.
- Dose Escalation: A model-based dose-response analysis was used to guide dose escalation.
 The dose levels evaluated were 10 mg/week, 40 mg/week, and 80 mg/week.
- Safety and Tolerability Assessment: Safety was the primary endpoint and was evaluated by
 monitoring adverse events (AEs), which were graded according to the National Cancer
 Institute's Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting
 toxicities were defined within the first treatment cycle.
- Pharmacokinetics and Pharmacodynamics: Pharmacokinetic parameters were assessed to evaluate drug exposure. Pharmacodynamic assessments included the evaluation of



biomarkers such as MYC and HEXIM1 expression.

• Tumor Response: Tumor response was evaluated as a secondary endpoint.

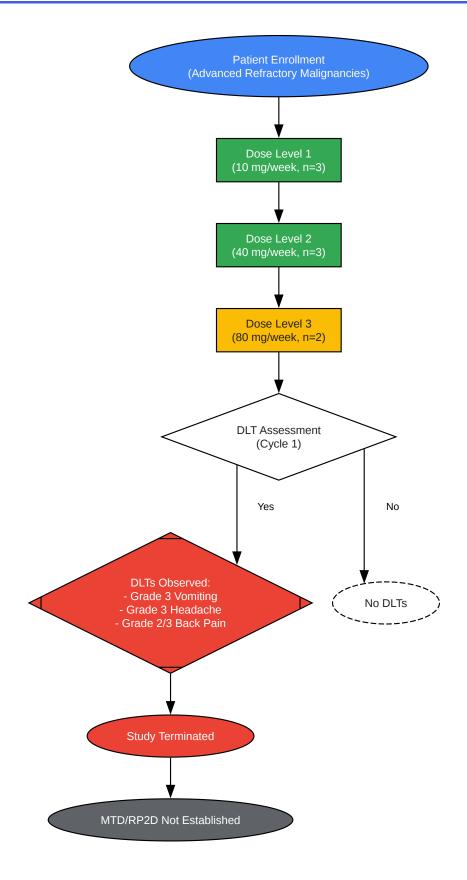
Mandatory Visualizations



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Caption: Mechanism of action of (R)-BAY1238097.





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Caption: Dose-limiting toxicity workflow in the (R)-BAY1238097 Phase I trial.



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